molecular formula C13H14ClNO2 B2371173 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one CAS No. 118307-01-0

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2371173
CAS No.: 118307-01-0
M. Wt: 251.71
InChI Key: OQBRVZPKULURAO-UHFFFAOYSA-N
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Description

The compound “5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one” is a type of indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in many biological processes .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-(2-chloroacetyl)” part indicates that a chloroacetyl group is attached to the 5-position of the indole ring .

Scientific Research Applications

Synthesis and Reactions

  • Synthetic Potential in Heterocyclic Compound Formation

    The compound has been utilized in synthesizing various heterocyclic compounds. For instance, it reacts with active halogen-containing reagents to form thieno[2,3-b]pyridine derivatives, which have applications in different chemical domains (Attaby, Ramla, & Gouda, 2007).

  • Crystal Structure Analysis

    The compound serves as a basis for synthesizing derivatives with significant structural features. Studies on these derivatives using crystal structure analysis have contributed to understanding molecular conformations and interactions (Vázquez-Vuelvas et al., 2011).

  • Formation of Indoline Derivatives

    It plays a role in the synthesis of indoline derivatives, showcasing its versatility in organic synthesis (Troxler, Harnisch, Bormann, Seemann, & Szabó, 1968).

  • Optical Property Studies

    Its derivatives have been analyzed for optical properties such as UV-Vis and fluorescence spectroscopy, which are important in material sciences (Ščerbetkaitė, Tamulienė, Bieliauskas, & Šačkus, 2017).

Biological Activity and Applications

  • Antimicrobial Activity

    Derivatives of this compound have been evaluated for their antimicrobial properties, demonstrating its potential in medicinal chemistry (Attaby, Ramla, & Gouda, 2007).

  • Potential in Drug Discovery

    Its structural features make it a suitable candidate for developing novel pharmaceutical agents. Studies have explored its use as a scaffold in drug discovery, particularly in kinase research areas (Cheung, Harris, & Lackey, 2001).

  • Antibacterial and Antifungal Agents

    Isatin derivatives of the compound have shown promise as antibacterial and antifungal agents, indicating its potential in therapeutic applications (Khalid, Sumrra, & Chohan, 2020).

Future Directions

The future directions for the study of “5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one” could involve further investigation into its synthesis, chemical reactions, and biological activity. This could potentially lead to the discovery of new drugs and materials .

Properties

IUPAC Name

5-(2-chloroacetyl)-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2)9-6-8(11(16)7-14)4-5-10(9)15(3)12(13)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRVZPKULURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)CCl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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